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molecular formula C8H12ClNO3 B8724126 Ethyl 3-chloro-2-oxopiperidine-3-carboxylate

Ethyl 3-chloro-2-oxopiperidine-3-carboxylate

Cat. No. B8724126
M. Wt: 205.64 g/mol
InChI Key: NOXJSLWFZVKDQE-UHFFFAOYSA-N
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Patent
US08901309B2

Procedure details

To a mixture of ethyl 2-oxopiperidine-3-carboxylate (30 g) in THF (300 mL) was added dropwise sulfuryl chloride (14.2 mL) at 0° C-5° C., and the mixture was stirred at room temperature for 18 hr. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution (300 mL) at 0° C., and the mixture was stirred at room temperature for 30 min and extracted with ethyl acetate (300 mL×3). The extract was washed with saturated brine (300 mL), and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with hexane/ethyl acetate (5/1, 60 mL×2) to give the title compound (32.7 g).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:5][CH2:4][NH:3]1.S(Cl)([Cl:16])(=O)=O.C(=O)([O-])O.[Na+]>C1COCC1>[Cl:16][C:7]1([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:5][CH2:4][NH:3][C:2]1=[O:1] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O=C1NCCCC1C(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.2 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 mL×3)
WASH
Type
WASH
Details
The extract was washed with saturated brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with hexane/ethyl acetate (5/1, 60 mL×2)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1(C(NCCC1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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